Cas no 2649086-05-3 (4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole
- 2649086-05-3
- EN300-1728338
-
- Inchi: 1S/C10H13N3O2/c1-13-6-9(11-7-14)10(12-13)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3
- InChI Key: UZGWKNIFNJKFIO-UHFFFAOYSA-N
- SMILES: O1CCC(C2C(=CN(C)N=2)N=C=O)CC1
Computed Properties
- Exact Mass: 207.100776666g/mol
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56.5Ų
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728338-10.0g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1728338-0.5g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1728338-0.25g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1728338-1.0g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1728338-5.0g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1728338-5g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1728338-1g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1728338-10g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1728338-0.05g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1728338-2.5g |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
2649086-05-3 | 2.5g |
$3080.0 | 2023-09-20 |
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Introduction to 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS No. 2649086-05-3)
4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2649086-05-3, belongs to the class of heterocyclic derivatives featuring an isocyanate functional group. The presence of both pyrazole and tetrahydropyran rings in its molecular structure endows it with distinct chemical properties that make it a promising candidate for further exploration in drug development.
The molecular structure of 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole can be described as a fused system comprising a pyrazole ring substituted with an isocyanate group at the 4-position, a methyl group at the 1-position, and an oxan ring (tetrahydropyran) at the 3-position. This arrangement not only contributes to its unique reactivity but also opens up diverse possibilities for its application in synthetic chemistry and pharmacology.
One of the most intriguing aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The isocyanate group, being highly reactive, can participate in various chemical reactions such as urethane formation, amide bond creation, and polymerization processes. These reactions are particularly relevant in the context of drug discovery, where novel scaffolds and functional groups are continuously sought to enhance drug efficacy and reduce side effects.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing new therapeutic agents. Pyrazole derivatives, in particular, have been extensively studied due to their broad biological activity and favorable pharmacokinetic properties. The incorporation of an isocyanate group into a pyrazole framework, as seen in 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole, introduces additional reactivity that can be exploited to design molecules with enhanced target specificity and improved pharmacological profiles.
In addition to its synthetic utility, 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole has shown promise in preliminary biological assays. Studies have indicated that compounds with similar structural motifs may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Furthermore, the presence of the oxan ring suggests possible interactions with biological targets that could lead to novel therapeutic interventions.
The synthesis of 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole presents both challenges and opportunities for chemists working in the pharmaceutical industry. The need for precise control over reaction conditions to avoid unwanted side products underscores the importance of advanced synthetic methodologies. Techniques such as transition metal-catalyzed reactions and flow chemistry have been explored to optimize the synthesis of this compound, ensuring high yields and purity levels required for further development.
The growing interest in 4-isocyanato-1-methyl-3-(oxan-4-yl)-1H-pyrazole is also reflected in the increasing number of research publications discussing its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, with the aim of translating laboratory findings into clinical candidates. The compound's unique structure provides a rich ground for exploration, offering chemists a versatile platform to develop new drugs targeting a wide range of diseases.
As research continues to uncover new applications for 4-isocyanato-1-methyl-3-(oxan-4-yll)-1H-pyrazole, it is expected that this compound will play an increasingly important role in the discovery and development of novel therapeutics. Its combination of structural features and reactivity makes it a valuable asset for medicinal chemists seeking to design molecules with improved therapeutic potential. The journey from laboratory discovery to clinical application is long and complex, but compounds like 4-isocyanato-l-methyl-S-(oxta-Hpyazol]-l-I-I-tolactone represent promising starting points for future breakthroughs.
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